1-(4-Methylphenyl)dodecan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)dodecan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-3-4-5-6-7-8-9-10-11-12-19(20)18-15-13-17(2)14-16-18/h13-16H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOWFDQKDRZLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198708 | |
| Record name | 1-(4-Methylphenyl)dodecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50671-19-7 | |
| Record name | 1-(4-Methylphenyl)-1-dodecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50671-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylphenyl)dodecan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050671197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methylphenyl)dodecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylphenyl)dodecan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.532 | |
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| Record name | 1-(4-Methylphenyl)-1-dodecanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL85LQU27W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Transformations and Reaction Mechanisms of 1 4 Methylphenyl Dodecan 1 One
Reactivity of the Ketone Carbonyl Group
The carbonyl group (C=O) is the most prominent functional group in 1-(4-methylphenyl)dodecan-1-one, characterized by a polarized double bond where the oxygen atom holds a partial negative charge and the carbon atom a partial positive charge. This electrophilic nature of the carbonyl carbon is the primary driver for its reactivity.
Nucleophilic Addition Reactions and their Mechanistic Pathways
Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond and the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com This intermediate is then typically protonated to yield an alcohol. The reaction can be catalyzed by either acid or base, which enhances the electrophilicity of the carbonyl carbon or the nucleophilicity of the attacking species, respectively. libretexts.org
General Mechanism of Nucleophilic Addition:
Nucleophilic Attack: A nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon.
Intermediate Formation: A tetrahedral alkoxide intermediate is formed.
Protonation: The alkoxide is protonated by a protic solvent or a dilute acid to give the final alcohol product.
Two illustrative examples of nucleophilic addition reactions applicable to this compound are the Grignard reaction and the Wittig reaction.
Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent, R-MgX) to this compound results in the formation of a tertiary alcohol after acidic workup. leah4sci.comlibretexts.org The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, forming a new carbon-carbon bond. wikipedia.org
Wittig Reaction: This reaction involves a phosphonium (B103445) ylide (Wittig reagent) and converts the ketone into an alkene. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.orglibretexts.org This method is highly valuable for introducing a carbon-carbon double bond with high regioselectivity. libretexts.org
| Reaction | Reagent(s) | Product | Description |
| Grignard Reaction | 1. R-MgX (e.g., CH₃MgBr) 2. H₃O⁺ | Tertiary Alcohol (e.g., 2-(4-methylphenyl)tridecan-2-ol) | Forms a new C-C bond and a tertiary alcohol. leah4sci.comlibretexts.org |
| Wittig Reaction | Ph₃P=CHR (e.g., Ph₃P=CH₂) | Alkene (e.g., 1-(4-methylphenyl)-1-dodecene) | Converts the carbonyl group into a C=C double bond. wikipedia.orgmasterorganicchemistry.com |
Reduction Reactions to Secondary Alcohols and Hydrocarbons
The carbonyl group of this compound can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group (hydrocarbon).
Reduction to Secondary Alcohol: This transformation is commonly achieved using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org NaBH₄ is a milder reagent and is often preferred for its selectivity for aldehydes and ketones. masterorganicchemistry.comnumberanalytics.com The reaction involves the transfer of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.orgyoutube.com Catalytic hydrogenation with hydrogen gas (H₂) and a metal catalyst (e.g., Pd, Pt, Ni) can also be employed.
Reduction to Hydrocarbon: The complete reduction of the carbonyl group to a methylene (CH₂) group can be accomplished under harsh conditions using either the Clemmensen reduction or the Wolff-Kishner reduction.
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). byjus.comwikipedia.org It is particularly effective for aryl-alkyl ketones that are stable in strong acid. byjus.comannamalaiuniversity.ac.in The mechanism is complex and thought to involve intermediates on the surface of the zinc. byjus.com
Wolff-Kishner Reduction: This reaction employs hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. byjus.comwikipedia.org It proceeds via the formation of a hydrazone intermediate, which then eliminates nitrogen gas to form the alkane. byjus.comchemeurope.com This method is suitable for substrates that are sensitive to strong acids. wikipedia.org
| Reaction Type | Reagent(s) | Product | Conditions |
| Reduction to Alcohol | NaBH₄, MeOH/EtOH | 1-(4-methylphenyl)dodecan-1-ol | Mild conditions. masterorganicchemistry.comnumberanalytics.com |
| Reduction to Alcohol | LiAlH₄, then H₂O | 1-(4-methylphenyl)dodecan-1-ol | More reactive than NaBH₄. libretexts.org |
| Reduction to Hydrocarbon | Zn(Hg), conc. HCl | 1-(p-tolyl)dodecane | Clemmensen Reduction (acidic). byjus.comwikipedia.org |
| Reduction to Hydrocarbon | N₂H₄, KOH, heat | 1-(p-tolyl)dodecane | Wolff-Kishner Reduction (basic). byjus.comwikipedia.org |
Oxidation Reactions and Cleavage of the Carbonyl Bond
While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under specific conditions. The Baeyer-Villiger oxidation is a notable example, where a ketone is converted into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.orgnih.gov The mechanism involves the migration of one of the alkyl or aryl groups to an oxygen atom. wikipedia.orgchem-station.com The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the p-tolyl group has a higher migratory aptitude than the primary undecyl group. Therefore, the expected product is 4-methylphenyl dodecanoate.
| Reaction | Reagent(s) | Predicted Product | Key Feature |
| Baeyer-Villiger Oxidation | m-CPBA or other peroxyacids | 4-methylphenyl dodecanoate | Oxidative cleavage of a C-C bond adjacent to the carbonyl, forming an ester. wikipedia.orgorganic-chemistry.org |
Transformations Involving the Aromatic Moiety
The p-tolyl group in this compound is susceptible to electrophilic aromatic substitution, and the benzylic methyl group can also undergo specific transformations.
Electrophilic Aromatic Substitution Reactions on the Methylphenyl Ring
The aromatic ring can be attacked by electrophiles, leading to the substitution of a hydrogen atom. The existing substituents on the ring—the methyl group and the dodecanoyl group—direct the position of the incoming electrophile.
The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects.
The dodecanoyl group (an acyl group) is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.
In this compound, these two groups are para to each other. The powerful ortho-, para-directing effect of the activating methyl group will dominate, directing incoming electrophiles to the positions ortho to the methyl group (and meta to the acyl group).
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).
Sulfonation: Using fuming sulfuric acid (H₂SO₄ + SO₃).
Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst (e.g., AlCl₃).
| Reaction | Reagent(s) | Predicted Major Product(s) | Directing Influence |
| Nitration | HNO₃, H₂SO₄ | 1-(2-nitro-4-methylphenyl)dodecan-1-one | The methyl group directs ortho. |
| Bromination | Br₂, FeBr₃ | 1-(2-bromo-4-methylphenyl)dodecan-1-one | The methyl group directs ortho. |
Modifications of the Methyl Group
The methyl group attached to the aromatic ring is a benzylic position, which makes it susceptible to certain reactions, particularly free radical processes. For instance, under the right conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light), the methyl group can undergo free-radical bromination to form a benzylic bromide. This bromide can then be a substrate for various nucleophilic substitution reactions, allowing for further functionalization.
| Reaction | Reagent(s) | Product | Reaction Type |
| Radical Bromination | N-Bromosuccinimide (NBS), initiator (e.g., light, AIBN) | 1-(4-(bromomethyl)phenyl)dodecan-1-one | Free-radical substitution at the benzylic position. |
Reactivity of the Alkyl Chain
The dodecyl alkyl chain of this compound presents distinct opportunities for chemical modification at both the position immediately adjacent to the carbonyl group and at more distant, unactivated carbons.
Alpha-Substitution Reactions Adjacent to the Ketone
The hydrogen atoms on the carbon atom alpha to the carbonyl group (C-2) of this compound are acidic due to the electron-withdrawing nature of the ketone and the resonance stabilization of the resulting conjugate base, known as an enolate. This enolate is a potent nucleophile and serves as a key intermediate for a variety of alpha-substitution reactions. wikipedia.orgpressbooks.pub
The formation of the enolate is typically achieved by treating the ketone with a strong base. libretexts.org For complete conversion to the enolate, a very strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is often used in an aprotic solvent such as tetrahydrofuran (B95107) (THF), usually at low temperatures. pressbooks.publibretexts.orgyoutube.com The use of a weaker base, such as sodium hydroxide or an alkoxide, results in a small equilibrium concentration of the enolate. pressbooks.publibretexts.org
Once formed, the enolate of this compound can react with various electrophiles in SN2-type reactions to introduce new functional groups at the alpha-position. pressbooks.publibretexts.org
Alpha-Alkylation: This reaction introduces a new alkyl group, forming a carbon-carbon bond. The enolate attacks an alkyl halide, with methyl and primary halides being the most effective substrates to avoid competing elimination reactions. youtube.comlibretexts.org This two-step sequence is a fundamental strategy for building more complex molecular frameworks from simpler ketones. pressbooks.pub
Alpha-Halogenation: The alpha-position can be halogenated using elemental halogens (Cl₂, Br₂, I₂) under acidic or basic conditions. wikipedia.orglibretexts.org In acidic conditions, the reaction proceeds through an enol intermediate, and typically results in monosubstitution. wikipedia.orgopenstax.org The rate of this reaction is dependent on the concentration of the ketone and acid but is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. openstax.org In basic media, the reaction proceeds via the enolate, and successive halogenations become faster as the electron-withdrawing halogen increases the acidity of the remaining alpha-hydrogens. wikipedia.org Alpha-bromo ketones are particularly useful synthetic intermediates as they can be converted to α,β-unsaturated ketones through dehydrobromination. libretexts.orgopenstax.org
Table 1: General Alpha-Substitution Reactions of this compound
| Reaction Type | Reagents | Product Type | Notes |
|---|---|---|---|
| Alkylation | 1) Strong base (e.g., LDA, NaH) 2) Alkyl halide (R-X) | α-Alkyl ketone | Forms a new C-C bond. Best with methyl and primary halides. libretexts.org |
| Halogenation (Acidic) | X₂ (Cl₂, Br₂, I₂), Acid (e.g., CH₃COOH) | α-Halo ketone | Proceeds via an enol intermediate; typically results in mono-halogenation. wikipedia.orgopenstax.org |
| Halogenation (Basic) | X₂ (Cl₂, Br₂, I₂), Base (e.g., NaOH) | α-Halo ketone | Proceeds via an enolate; can lead to polyhalogenation. wikipedia.org |
Functionalization of the Dodecyl Chain
While reactivity at the alpha-position is well-established, functionalizing the inert C(sp³)–H bonds at positions remote from the carbonyl group along the dodecyl chain presents a significant challenge. Recent advances in catalysis have provided methods to achieve such transformations.
One notable strategy involves a bimetallic copper-palladium (Cu-Pd) catalyzed dehydrogenation-triggered functionalization. rsc.org This method enables the introduction of new functional groups at remote positions of aliphatic ketones, such as the γ, δ or ε, ζ carbons. rsc.org The reaction mechanism is thought to involve an initial α,β-desaturation of the ketone, followed by further dehydrogenation to create conjugated dienone intermediates. This "walk" of reactivity along the carbon chain effectively converts distant, inert C–H bonds into more reactive sites without the need for a directing group. rsc.org
This catalytic system has been shown to be effective for coupling aliphatic ketones with aryl or alkenyl carboxylic acids. rsc.org The process demonstrates high functional group tolerance, highlighting its potential for modifying complex molecules. The synergy between copper and palladium is crucial for the efficiency of the successive dehydrogenation steps, a process that is challenging with monometallic catalysts. rsc.org This approach complements traditional C–H functionalization methods by offering unique regioselectivity. rsc.org
Table 2: Remote C–H Functionalization of Aliphatic Ketones
| Methodology | Catalyst System | Reactive Partners | Functionalized Positions | Key Feature |
|---|---|---|---|---|
| Dehydrogenation-Triggered Coupling | Bimetallic Cu-Pd | Aryl/Alkenyl Carboxylic Acids | γ, δ, ε, ζ | Successive dehydrogenation activates remote C–H bonds without a directing group. rsc.org |
Derivatization Chemistry of 1 4 Methylphenyl Dodecan 1 One
Preparation of Ketone Derivatives
The carbonyl group is the most reactive site for nucleophilic addition and condensation reactions, allowing for the synthesis of a wide array of derivatives.
Ketones readily react with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to yield a C=N double bond. wikipedia.orgscribd.com
The formation of 1-(4-Methylphenyl)dodecan-1-one oxime occurs by treating the ketone with hydroxylamine, typically in the form of hydroxylamine hydrochloride with a base to liberate the free nucleophile. arpgweb.com The resulting oxime can exist as E/Z stereoisomers. Similarly, hydrazones are synthesized through the condensation of the ketone with hydrazine or its substituted analogues, such as phenylhydrazine. wikipedia.orgnih.gov These derivatives are often crystalline solids and serve as important intermediates in reactions like the Wolff-Kishner reduction.
Table 1: Synthesis of Oxime and Hydrazone Derivatives
| Derivative | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Oxime | Hydroxylamine Hydrochloride, Pyridine | Ethanol, 60-80°C | This compound oxime |
| Hydrazone | Hydrazine Hydrate (B1144303) | Ethanol, Reflux | This compound hydrazone |
| Phenylhydrazone | Phenylhydrazine | Acetic Acid (cat.), Ethanol | This compound phenylhydrazone |
This table presents generalized conditions based on standard procedures for ketone derivatization.
Enol ethers are typically synthesized from ketones under conditions that favor the formation of the enol or enolate followed by trapping with an electrophile. A common method involves the reaction of the ketone with a silyl (B83357) halide, such as trimethylsilyl (B98337) chloride (TMSCl), in the presence of a non-nucleophilic base like triethylamine (B128534) to form a silyl enol ether. tcichemicals.com The regioselectivity of this reaction can be controlled by kinetic versus thermodynamic conditions.
Enamines are nitrogen analogues of enols and are readily formed by the acid-catalyzed reaction of a ketone with a secondary amine, such as pyrrolidine (B122466) or morpholine. masterorganicchemistry.com The reaction proceeds via an iminium ion intermediate, which is then deprotonated at the α-carbon to yield the enamine. chemistrysteps.com This process is typically reversible and requires the removal of water to drive the equilibrium toward the product. masterorganicchemistry.com Enamines are versatile nucleophiles in their own right, used in reactions like the Stork enamine alkylation. chemistrysteps.com
Table 2: Synthesis of Enol Ether and Enamine Derivatives
| Derivative Type | Reagent(s) | Typical Conditions | Product |
|---|---|---|---|
| Silyl Enol Ether | Trimethylsilyl Triflate, Triethylamine | Dichloromethane (B109758), 0°C to RT | (1-(4-Methylphenyl)dodec-1-en-1-yloxy)trimethylsilane |
| Enamine | Pyrrolidine, p-Toluenesulfonic acid (cat.) | Toluene (B28343), Dean-Stark trap, Reflux | 1-(4-(Dodec-1-en-1-yl)phenyl)pyrrolidine |
This table presents generalized conditions based on established methods for enol ether and enamine synthesis.
The reaction of this compound with an alcohol under acidic or basic catalysis leads to the formation of a hemiacetal. masterorganicchemistry.com This reaction involves the nucleophilic addition of the alcohol to the carbonyl group and is generally in equilibrium with the starting materials. wikipedia.orgyoutube.com The isolation of acyclic hemiacetals is often difficult. masterorganicchemistry.com
However, if the ketone reacts with a diol, such as ethylene (B1197577) glycol, a more stable five-membered cyclic ketal (a type of spiroketal) is formed. libretexts.org This reaction is acid-catalyzed and requires the removal of water, usually with a Dean-Stark apparatus, to drive the reaction to completion. These cyclic ketals are excellent protecting groups for the ketone functionality due to their stability under neutral and basic conditions and their facile removal with aqueous acid. libretexts.org
Table 3: Hemiacetal and Spiroketal Formation
| Derivative | Reagent(s) | Catalyst | Conditions |
|---|---|---|---|
| Hemiacetal | Ethanol (excess) | Acid (e.g., HCl) or Base (e.g., NaOEt) | Equilibrium at RT |
| Spiroketal | Ethylene Glycol | p-Toluenesulfonic acid | Toluene, Reflux, Water removal |
This table outlines general conditions for the formation of hemiacetals and spiroketals from ketones.
Chemical Modifications of the Aromatic Ring
The p-tolyl group of this compound is susceptible to electrophilic aromatic substitution. The outcome of these reactions is governed by the directing effects of the two substituents: the activating, ortho,para-directing methyl group and the deactivating, meta-directing acyl group. Since these groups are para to each other, substitution is directed to the positions ortho to the methyl group, which are simultaneously meta to the acyl group.
Selective halogenation of the aromatic ring can be achieved using standard electrophilic halogenating agents. For instance, bromination using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) would be expected to yield 1-(2-bromo-4-methylphenyl)dodecan-1-one as the major product.
Nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This nitrating mixture generates the nitronium ion (NO₂⁺), a powerful electrophile. The reaction with this compound is predicted to selectively introduce a nitro group at one of the positions ortho to the methyl group, yielding 1-(4-methyl-2-nitrophenyl)dodecan-1-one.
Table 4: Electrophilic Halogenation and Nitration
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 1-(2-Bromo-4-methylphenyl)dodecan-1-one |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-(4-Methyl-2-nitrophenyl)dodecan-1-one |
This table provides predicted outcomes based on the principles of electrophilic aromatic substitution.
Sulfonation of the aromatic ring is accomplished by treatment with fuming sulfuric acid (H₂SO₄ with dissolved SO₃). This reversible reaction introduces a sulfonic acid group (-SO₃H), again predicted to add at the position ortho to the methyl group to give 4-(dodecanoyl)-3-methylbenzenesulfonic acid.
Direct amination of the aromatic ring is not a standard transformation. Instead, an amino group is typically introduced via the reduction of a nitro group. Therefore, the amination of this compound would be a two-step process: nitration as described above, followed by reduction of the resulting nitro-derivative. Common reducing agents for this transformation include metals in acidic solution (e.g., tin or iron in HCl) or catalytic hydrogenation (H₂ over a palladium, platinum, or nickel catalyst).
Table 5: Sulfonation and Amination of the Aromatic Ring
| Reaction | Reagent(s) | Expected Product |
|---|---|---|
| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | 4-(Dodecanoyl)-3-methylbenzenesulfonic acid |
| Amination (via Nitration/Reduction) | 1. HNO₃/H₂SO₄; 2. Sn, HCl or H₂/Pd | 1-(2-Amino-4-methylphenyl)dodecan-1-one |
This table outlines synthetic routes based on established multi-step organic transformations.
Synthesis of Polyfunctionalized Analogs of this compound
The chemical scaffold of this compound, characterized by a p-tolyl group attached to a dodecanoyl chain, presents multiple sites for chemical modification, enabling the synthesis of a diverse array of polyfunctionalized analogs. These modifications can be broadly categorized into reactions involving the carbonyl group, the α-carbon, and the aromatic ring, leading to compounds with varied electronic and steric properties. Such derivatization is key to exploring the structure-activity relationships of this class of molecules in various applications. ontosight.ai
One of the most versatile strategies for the functionalization of this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound, it can react with various aromatic aldehydes to yield chalcones, which are α,β-unsaturated ketones. These chalcones serve as pivotal intermediates for the synthesis of numerous heterocyclic compounds. chemrevlett.comnih.gov The general scheme for the synthesis of chalcones from this compound is depicted below:
Scheme 1: General reaction for the synthesis of chalcones from this compound.
The resulting chalcones are valuable precursors for synthesizing a variety of heterocyclic systems, including pyrazolines and pyrimidines, which are known to exhibit a wide range of biological activities. core.ac.ukderpharmachemica.com
For instance, the reaction of these chalcones with hydrazine hydrate can lead to the formation of pyrazoline derivatives. rdd.edu.iqdergipark.org.tr The reaction proceeds through a cyclization reaction, and depending on the reaction conditions, different isomers of pyrazoline can be obtained. researchgate.net
Furthermore, the chalcone (B49325) derivatives can be utilized in the synthesis of pyrimidines. derpharmachemica.com Reaction with reagents such as urea, thiourea, or guanidine (B92328) hydrochloride in the presence of a base can yield various substituted pyrimidine (B1678525) analogs. researchgate.netsemanticscholar.org These reactions significantly expand the chemical space accessible from this compound.
Beyond chalcone formation, the carbonyl group of this compound can undergo other transformations to yield polyfunctionalized analogs. For example, reaction with hydroxylamine can produce oxime derivatives. A specific example found in the literature is the synthesis of 1,2-di(hydroxyimino)-1-(4-methylphenyl)dodecane. nih.gov This indicates that functionalization at both the carbonyl carbon and the α-carbon is achievable.
The synthesis of hydrazones is another route to functionalize the carbonyl group. These are typically formed by the reaction of the ketone with a hydrazine derivative. nih.govresearchgate.net These reactions introduce additional nitrogen atoms and functional groups, which can further alter the chemical properties of the parent molecule.
The following table summarizes some of the potential polyfunctionalized analogs that can be synthesized from this compound and their general synthetic routes.
| Analog Class | General Structure | Synthetic Precursor | Key Reagents | Reference |
| Chalcones | α,β-Unsaturated Ketones | This compound | Aromatic Aldehydes, Base | wikipedia.orgchemrevlett.com |
| Pyrazolines | 5-membered Heterocycle | Chalcone derivative | Hydrazine Hydrate | core.ac.ukrdd.edu.iqdergipark.org.tr |
| Pyrimidines | 6-membered Heterocycle | Chalcone derivative | Urea, Thiourea, or Guanidine HCl | derpharmachemica.comresearchgate.netsemanticscholar.org |
| Dioximes | Di(hydroxyimino) derivative | This compound | Hydroxylamine | nih.gov |
| Hydrazones | Imine derivative | This compound | Hydrazine derivatives | nih.govresearchgate.net |
Analytical and Spectroscopic Characterization Methods in Research
Chromatographic Separation and Purity Analysis
Chromatographic methods are fundamental for separating 1-(4-Methylphenyl)dodecan-1-one from reaction mixtures and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of this compound. A common approach involves using a reverse-phase (RP) C18 column. nih.gov Method development often focuses on optimizing the mobile phase composition to achieve efficient separation. For instance, a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid can be employed. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com For faster analyses, Ultra-High-Performance Liquid Chromatography (UPLC) with smaller particle size columns (e.g., 3 µm) can be utilized. sielc.com
Method validation is a critical step to ensure the reliability of the HPLC analysis. nih.gov This process, as per International Council for Harmonisation (ICH) guidelines, typically includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.net Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a proportional relationship between concentration and detector response. nih.gov Precision is evaluated through intra-day and inter-day repeatability studies, while accuracy is determined by recovery experiments. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) are also established to define the sensitivity of the method. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Source |
| Column | Newcrom R1, C18 | nih.govsielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |
| Detection | UV, Photodiode Array (PDA) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
Gas Chromatography (GC) and hyphenated GC-Mass Spectrometry (GC-MS) for Analysis
Gas Chromatography (GC) is a powerful tool for analyzing volatile and semi-volatile compounds like this compound. The choice of the stationary phase is crucial for achieving good separation. researchgate.net For a ketone with both an aromatic ring and a long alkyl chain, a mid-polarity stationary phase is often suitable. researchgate.net The GC method involves optimizing the temperature program of the oven to ensure efficient separation of the analyte from any impurities. nih.gov
When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for identification but also mass spectra for structural confirmation. nih.gov The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M+) and characteristic fragmentation patterns. Key fragments would likely arise from the cleavage of the bond between the carbonyl group and the long alkyl chain (alpha-cleavage), as well as fragmentation of the dodecyl chain.
Table 2: Typical GC-MS Parameters for the Analysis of Aromatic Ketones
| Parameter | Condition | Source |
| Column | Capillary column (e.g., DB-1, DPTP) | researchgate.netresearchgate.net |
| Injector Temperature | Optimized for analyte volatility | mdpi.com |
| Oven Program | Ramped temperature program | nih.gov |
| Carrier Gas | Helium or Hydrogen | mdpi.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.govresearchgate.net |
| Ionization (for MS) | Electron Impact (EI), 70 eV | nih.gov |
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for the analysis of this compound. rsc.org This technique is particularly useful for identifying and quantifying the compound in complex matrices. rsc.org Advanced LC-MS techniques, such as tandem mass spectrometry (MS/MS), can provide detailed structural information. researchgate.net
In an LC-MS/MS experiment, the molecular ion of this compound, produced by a soft ionization source like electrospray ionization (ESI), is selected and fragmented. The resulting product ion spectrum provides a unique fingerprint that can be used for unambiguous identification and structural elucidation. This is especially useful for differentiating it from isomers and for characterizing any potential degradation products or metabolites. researchgate.net
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods are essential for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ruc.dk Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.
The ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons on the p-tolyl group, the methyl group attached to the aromatic ring, and the protons of the long dodecyl chain. The protons on the carbon adjacent to the carbonyl group (α-protons) would appear as a triplet at a downfield chemical shift compared to the other methylene (B1212753) groups in the chain.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. rsc.org The carbonyl carbon would be readily identifiable by its characteristic downfield chemical shift (typically in the range of 190-220 ppm). The aromatic carbons and the carbons of the dodecyl chain would also have predictable chemical shifts.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration (for ¹H) |
| ¹H | ~7.8 (aromatic, ortho to C=O) | Doublet | 2H |
| ~7.2 (aromatic, meta to C=O) | Doublet | 2H | |
| ~2.9 (CH₂ adjacent to C=O) | Triplet | 2H | |
| ~2.4 (aromatic CH₃) | Singlet | 3H | |
| ~1.2-1.7 (other CH₂ in chain) | Multiplet | 18H | |
| ~0.9 (terminal CH₃) | Triplet | 3H | |
| ¹³C | ~200 (C=O) | - | - |
| ~144 (aromatic C-CH₃) | - | - | |
| ~135 (aromatic C-C=O) | - | - | |
| ~129 (aromatic CH, meta to C=O) | - | - | |
| ~128 (aromatic CH, ortho to C=O) | - | - | |
| ~38 (CH₂ adjacent to C=O) | - | - | |
| ~22-32 (other CH₂ in chain) | - | - | |
| ~21 (aromatic CH₃) | - | - | |
| ~14 (terminal CH₃) | - | - |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The FT-IR spectrum of this compound would display characteristic absorption bands that confirm its structure.
A strong absorption band in the region of 1670-1690 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of an aryl ketone. The aromatic nature of the compound would be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The long aliphatic chain would give rise to strong C-H stretching bands in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Strong |
| C=O (Aryl Ketone) Stretch | 1670-1690 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |
| Aliphatic C-H Bend | ~1375, ~1465 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact mass. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound with a high degree of confidence.
The molecular formula for this compound is C₁₉H₃₀O. guidechem.comfda.gov The calculated monoisotopic mass of this compound is 274.229665 atomic mass units (amu). HRMS analysis of a purified sample of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming its elemental composition. For instance, a related compound, 1-(4-hydroxy-3-methylphenyl)dodecan-1-one, has a calculated exact mass of 290.224580195 Da. nih.gov This level of precision helps to differentiate between compounds that may have the same nominal mass but different elemental formulas.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₁₉H₃₀O |
| Molecular Weight | 274.44 g/mol |
| Exact Mass | 274.229665 amu |
Note: The molecular weight is the average mass of the molecule based on the natural abundance of its isotopes, while the exact mass is the mass of the molecule with the most abundant isotopes of its constituent elements.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides insights into the conjugated π-electron systems within the molecule.
The structure of this compound contains a p-methylphenyl ketone moiety, which is the primary chromophore responsible for its UV absorption. The key electronic transitions are expected to be π → π* and n → π* transitions. researchgate.net
π → π transitions:* These are typically high-energy transitions that occur in molecules with conjugated systems, such as the aromatic ring in this compound. They result in strong absorption bands. The extent of conjugation directly influences the wavelength of maximum absorption (λmax); more extensive conjugation leads to a bathochromic (red) shift to longer wavelengths. utoronto.ca
n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths. libretexts.org
Emerging Analytical Techniques
The analysis of this compound, particularly in complex matrices, benefits from the application of advanced and emerging analytical methodologies that offer enhanced separation and sensitivity.
Multidimensional Gas Chromatography (e.g., GCxGC-TOF/MS)
Multidimensional gas chromatography (MDGC), especially comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF/MS), represents a powerful technique for the analysis of complex samples that may contain this compound. nih.govcsic.es This method provides a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. researchgate.net
In a GCxGC system, the effluent from a primary GC column is subjected to further separation on a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with significantly enhanced separation power. When coupled with TOF/MS, which provides fast data acquisition and full spectral information, it allows for the confident identification and quantification of individual components in highly complex mixtures, such as environmental samples or food products. nih.govnih.gov This technique would be particularly advantageous for resolving this compound from isomeric compounds or other substances with similar volatility. The use of GCxGC-TOF/MS has been demonstrated to be effective for the detailed analysis of various complex organic mixtures. csic.esuiowa.edu
Solid-Phase Microextraction (SPME) as a Sample Preparation Technique
Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that is highly applicable for the extraction and concentration of this compound from various matrices prior to chromatographic analysis. nih.govmdpi.com SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. When exposed to a sample (either in headspace or by direct immersion), analytes partition from the sample matrix onto the fiber coating. nih.gov
The choice of fiber coating is crucial and depends on the polarity and volatility of the target analyte. For a semi-volatile compound like this compound, a fiber such as polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase fiber could be suitable. superchroma.com.tw After extraction, the fiber is directly transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and introduced into the analytical column.
SPME offers several advantages, including simplicity, speed, and the elimination of organic solvents, making it an environmentally friendly technique. mdpi.com It integrates sampling, extraction, and concentration into a single step and is well-suited for both laboratory and on-site analysis. nih.gov The technique has been widely applied to the analysis of volatile and semi-volatile compounds in diverse fields such as food and flavor chemistry and environmental monitoring. taylorfrancis.com
Computational Chemistry Studies of 1 4 Methylphenyl Dodecan 1 One
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, electronic distribution, and energy levels.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules. mdpi.com DFT focuses on the electron density as the fundamental variable, offering a balance between computational cost and accuracy. stackexchange.com
Geometry Optimization: The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. stackexchange.comresearchgate.net This process involves finding the minimum energy structure on the potential energy surface. For 1-(4-methylphenyl)dodecan-1-one, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net The optimized geometry reveals a structure with a long dodecyl chain attached to a p-tolyl group via a carbonyl moiety. ontosight.ai
Electronic Structure: Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals. These calculations provide a quantitative picture of the chemical bonding and reactivity of this compound. mdpi.com
Below is a hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.23 Å |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C-C (alkyl) | ~1.53 - 1.54 Å | |
| C-H (aromatic) | ~1.08 - 1.09 Å | |
| C-H (alkyl) | ~1.09 - 1.10 Å | |
| Bond Angle | C-C-O (carbonyl) | ~120° |
| C-C-C (aromatic) | ~119 - 121° | |
| C-C-C (alkyl chain) | ~112 - 114° | |
| Dihedral Angle | Phenyl-Carbonyl | Torsional angle defining the orientation of the phenyl ring relative to the carbonyl group. |
Note: The values in this table are illustrative and would be determined precisely by a specific DFT calculation.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra.
NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. rsc.org By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. arxiv.orgnih.gov These predictions can aid in the assignment of experimental spectra and confirm the structure of synthesized compounds. Machine learning approaches, sometimes combined with DFT, are also emerging as accurate methods for NMR shift prediction. arxiv.orgnih.gov
Vibrational Frequencies: The calculation of vibrational frequencies through methods like DFT provides a theoretical infrared (IR) and Raman spectrum. mdpi.comq-chem.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or wagging of chemical bonds. Comparing the calculated spectrum with the experimental one can help in identifying the compound and understanding its vibrational properties. q-chem.com A frequency calculation also confirms that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies). ajchem-a.com
A sample data table of predicted vibrational frequencies for key functional groups in this compound is presented below.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O | Carbonyl Stretch | ~1680 - 1700 |
| C-H (aromatic) | Aromatic C-H Stretch | ~3000 - 3100 |
| C-H (alkyl) | Aliphatic C-H Stretch | ~2850 - 2960 |
| C=C (aromatic) | Aromatic Ring Stretch | ~1500 - 1600 |
Note: These are typical frequency ranges and the exact values would be obtained from specific calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution
The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. youtube.comnih.gov
HOMO-LUMO Analysis: The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity. youtube.commalayajournal.org The LUMO, on the other hand, represents the ability to accept electrons, indicating its electrophilicity. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govmalayajournal.org A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolyl ring, while the LUMO would likely be centered around the electron-withdrawing carbonyl group.
Charge Distribution: Understanding how charge is distributed across a molecule is essential for predicting its interactions with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. mdpi.com A molecular electrostatic potential (MEP) map visually represents the charge distribution, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential). malayajournal.org For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a more positive potential around the hydrogen atoms.
| Molecular Orbital | Description | Predicted Energy (eV) |
| HOMO | Highest Occupied Molecular Orbital | (A specific value would be calculated) |
| LUMO | Lowest Unoccupied Molecular Orbital | (A specific value would be calculated) |
| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | (A specific value would be calculated) |
Note: The energy values are dependent on the level of theory and basis set used in the calculation.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the detailed steps of a chemical reaction, providing insights that are often difficult to obtain experimentally.
Identification of Transition States and Reaction Pathways
A chemical reaction proceeds from reactants to products through one or more high-energy structures known as transition states. nih.gov Identifying these transition states is key to understanding the reaction mechanism. Computational methods can be used to locate transition state geometries and map out the entire reaction pathway, which is the lowest energy path connecting reactants and products on the potential energy surface. nih.gov For reactions involving this compound, such as its synthesis via Friedel-Crafts acylation, computational modeling could identify the structures of key intermediates and transition states.
Calculation of Activation Energies and Kinetic Parameters
Once a transition state has been identified, its energy relative to the reactants can be calculated. This energy difference is the activation energy (Ea), which is the minimum energy required for the reaction to occur. fsu.eduopentextbc.calibretexts.org A lower activation energy corresponds to a faster reaction rate. The Arrhenius equation relates the activation energy to the reaction rate constant at a given temperature. opentextbc.cayoutube.comyoutube.com By calculating the activation energies for different possible reaction pathways, one can predict which mechanism is most likely to occur.
The following table illustrates how activation energies for a hypothetical reaction of this compound might be presented.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| Step 1 | Formation of acylium ion | (A specific value would be calculated) |
| Step 2 | Electrophilic attack on toluene (B28343) | (A specific value would be calculated) |
| Step 3 | Proton transfer to regenerate aromaticity | (A specific value would be calculated) |
Note: These values are for a hypothetical reaction and would be determined through specific computational studies.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics and intermolecular interactions. For a molecule like this compound, which combines a flexible aliphatic chain with a semi-rigid aromatic ketone moiety, MD simulations can elucidate the complex interplay of forces that govern its three-dimensional structure and its interactions with its environment. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles of MD simulations and findings from studies on analogous long-chain alkylbenzenes and aromatic ketones can be applied to understand its behavior. nih.gov
MD simulations model the motions of atoms and molecules by iteratively solving Newton's equations of motion. The forces between atoms are calculated using a potential energy function, commonly referred to as a force field. These force fields, such as AMBER, CHARMM, or GROMOS, are parameterized to reproduce experimental and quantum mechanical data for a wide range of molecules. A simulation would typically involve placing one or more molecules of this compound in a simulation box, often with a solvent, and simulating their movement over a period of time, ranging from nanoseconds to microseconds.
Key conformational features that can be analyzed include:
Dihedral Angle Distributions: The torsion angles along the dodecyl chain can be monitored to understand the preference for gauche versus trans conformations. In a non-polar solvent or in the gas phase, the chain would be expected to adopt a more extended, all-trans conformation to minimize steric hindrance. In a polar solvent, the chain might adopt more compact, folded conformations.
Intermolecular interactions are another critical aspect that can be investigated using MD simulations. For this compound, these interactions are multifaceted and include:
Van der Waals Interactions: The long aliphatic chains can pack together through these non-specific attractive forces, which are significant in condensed phases.
Dipole-Dipole Interactions: The ketone group introduces a significant dipole moment, leading to electrostatic interactions between molecules. ncert.nic.in These interactions can influence the relative orientation of the ketone moieties in aggregates or in solution.
π-π Stacking: The aromatic p-tolyl rings can engage in stacking interactions, where the planes of the rings are aligned parallel to each other. rsc.org This type of interaction is a significant driving force for the self-assembly of aromatic molecules.
CH-π Interactions: The hydrogen atoms of the alkyl chain can interact with the electron-rich π-system of the aromatic ring of a neighboring molecule. rsc.org
To illustrate the type of data that can be obtained from an MD simulation, the following tables present hypothetical but realistic results for a simulation of this compound in a non-polar solvent like hexane (B92381) and a polar solvent like water.
Table 1: Hypothetical Conformational Data from a 100 ns MD Simulation
| Parameter | Value in Hexane (non-polar) | Value in Water (polar) |
|---|---|---|
| Average End-to-End Distance (Å) | 15.2 | 12.8 |
| Average Radius of Gyration (Å) | 5.8 | 5.1 |
| Percentage of trans Conformations in Dodecyl Chain | 85% | 70% |
Table 2: Hypothetical Intermolecular Interaction Energies from a 100 ns MD Simulation of a Dimer
| Interaction Type | Average Interaction Energy in Hexane (kcal/mol) | Average Interaction Energy in Water (kcal/mol) |
|---|---|---|
| Van der Waals | -4.5 | -2.1 |
| Electrostatic (Dipole-Dipole) | -2.8 | -1.5 |
| π-π Stacking | -3.2 | -1.8 |
These hypothetical data illustrate that in a non-polar solvent, the molecule would likely adopt a more extended conformation to maximize favorable van der Waals interactions with the solvent. In a polar solvent like water, the hydrophobic dodecyl chain would tend to collapse to minimize its contact with water, leading to a more compact structure. This hydrophobic effect would also drive the aggregation of the molecules, where the non-polar tails would cluster together, and the polar ketone groups would be more exposed to the aqueous environment. The interaction energies would also be attenuated in a polar solvent due to the high dielectric constant of water.
Applications in Advanced Organic Chemistry Research
1-(4-Methylphenyl)dodecan-1-one as a Precursor for Complex Molecules
The structure of this compound makes it a versatile starting material for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. ontosight.ai Ketones are well-established precursors for a wide array of functional groups, and the presence of the long alkyl chain and the aromatic ring in this particular ketone offers multiple sites for chemical modification.
For instance, ketones like this compound can serve as intermediates in the synthesis of pharmacologically active compounds. ontosight.ai The development of multistep continuous flow synthesis has gained momentum for producing complex molecules, and starting materials like this ketone could be integrated into such processes. researchgate.net While specific examples of its use in multistep synthesis of drugs are not yet widely published, the general methodologies are well-established. researchgate.nettue.nl
Furthermore, the structural motifs within this compound are found in various bioactive compounds. mdpi.comnih.govnih.govacs.org The synthesis of new liquid crystalline compounds has been achieved from structurally similar long-chain aryl ketones, such as 1-(4-hydroxyphenyl)-3-hydroxyoctan-1-one. scilit.com This suggests a strong potential for this compound to be used as a precursor for liquid crystals and other functional materials.
Utility in the Development of New Synthetic Pathways
This compound and similar aryl ketones are at the forefront of the development of novel synthetic pathways, particularly those involving transition-metal-catalyzed C-C bond cleavage. nih.gov This modern approach allows for the reconstruction of molecular skeletons in innovative ways.
A significant recent development is the multi-carbon homologation of aryl ketones into long-chain ketones and aldehydes. nih.govresearchgate.netresearchgate.net This process involves the cleavage of the Ar-C(O) bond, followed by a cross-coupling reaction with alkenols. nih.gov This method is highly appealing as it can utilize abundant aryl ketones to generate diverse libraries of long-chain ketones, which are valuable building blocks in organic synthesis. nih.govresearchgate.net The general applicability of this reaction to various (hetero)aryl ketones suggests that this compound would be a suitable substrate for such transformations.
The development of these new synthetic routes highlights the evolving role of ketones from simple functional groups to versatile building blocks in complex molecular construction. The reactivity of the ketone group, often considered a limitation, is now being harnessed to forge new carbon-carbon bonds in previously inaccessible ways.
Contribution to Fundamental Understanding of Ketone Reactivity
The study of reactions involving this compound and its analogs contributes to a deeper understanding of ketone reactivity. The carbonyl group is one of the most fundamental functional groups in organic chemistry, and its reactions are extensively studied. organic-chemistry.org However, new catalytic systems continue to reveal novel modes of reactivity.
The aforementioned transition-metal-catalyzed C-C bond cleavage is a prime example. nih.gov Mechanistic studies of such reactions, which could involve ketones like this compound, provide valuable insights into the role of ligands and the sequence of elementary steps, such as oxidative addition, migratory insertion, and reductive elimination. nih.govresearchgate.net Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the scope of these powerful synthetic methods.
Furthermore, the reactivity of aldehydes and ketones in polysaccharides is an area of active research, where selective modifications are challenging. acs.org While not a polysaccharide itself, the study of the selective reactions of the ketone group in this compound in the presence of its long alkyl chain can provide useful data for more complex systems. The insights gained from studying the kinetics and mechanisms of reactions involving simpler ketones can often be extrapolated to more complex molecular environments. rsc.org
Role as a Model Compound in Method Development for Analytical Chemistry
In analytical chemistry, well-characterized compounds are essential for the development and validation of new analytical methods. This compound, with its defined structure and molecular weight, serves as an excellent model compound for this purpose, particularly in the field of liquid chromatography.
A specific High-Performance Liquid Chromatography (HPLC) method has been developed for the separation of this compound. sielc.com This method utilizes a reverse-phase (RP) column and a simple mobile phase of acetonitrile (B52724), water, and phosphoric acid, demonstrating a practical application of this compound as an analytical standard. sielc.com The scalability of this method for preparative separation and its suitability for pharmacokinetic studies further underscore the utility of this compound as a reference compound. sielc.com
The development of such methods is a critical aspect of quality control in the pharmaceutical and chemical industries. The process of optimizing separation conditions, such as the choice of the column and mobile phase composition, for a compound like this compound provides a template for the analysis of other structurally related molecules. nih.govnih.gov
| Parameter | Value |
| Compound | This compound |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |
| Column Type | Reverse Phase (Newcrom R1) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Application | Analytical separation, preparative separation, pharmacokinetics |
Potential in the Design of Novel Organic Materials (e.g., π-conjugated systems)
The molecular architecture of this compound, which combines a rigid aromatic core with a flexible long alkyl chain, is highly suggestive of its potential use in the design of novel organic materials, such as liquid crystals and π-conjugated systems. ontosight.ai
Liquid crystals often consist of molecules with this combination of rigid and flexible segments. The synthesis of liquid crystalline compounds from structurally similar long-chain ketones has been reported, indicating a promising avenue for the application of this compound in this area. scilit.comwhiterose.ac.ukrsc.orgresearchgate.net The long dodecyl chain can promote the formation of ordered, yet fluid, mesophases, a key characteristic of liquid crystals.
In the realm of π-conjugated materials, which are crucial for organic electronics, this compound can be envisioned as a precursor to monomers for polymerization. nih.govnih.gov The aromatic ring could be further functionalized to enable polymerization through various cross-coupling reactions, leading to the formation of π-conjugated polymers. nih.govresearchgate.netdtic.mil The long alkyl chain would enhance the solubility and processability of the resulting polymers, which is a significant challenge in the field of organic electronics. While direct polymerization of this specific ketone has not been extensively documented, the general strategies for creating such materials from similar building blocks are well-established. nih.govnih.gov
Future Research Directions and Perspectives
Exploration of Asymmetric Synthesis Approaches for Chiral Analogs
The synthesis of chiral molecules, where non-superimposable mirror images (enantiomers) of a compound exist, is a cornerstone of modern pharmaceutical and materials science. An asymmetric synthesis is a process that converts an achiral starting material into a chiral product, leading to an unequal amount of the possible stereoisomers cram.com. For analogs of 1-(4-Methylphenyl)dodecan-1-one, the introduction of a chiral center, for instance by asymmetric reduction of the ketone or by introducing a chiral substituent on the alkyl chain, could lead to molecules with unique biological activities or material properties.
Future research should focus on developing stereoselective methods to produce specific enantiomers of chiral analogs. This can be achieved through several established strategies:
Use of Chiral Catalysts: Transition metal complexes with chiral ligands or organocatalysts can facilitate enantioselective transformations. For example, the asymmetric reduction of the ketone functionality in this compound to a chiral alcohol, 1-(4-methylphenyl)dodecan-1-ol, can be achieved with high enantiomeric excess using catalysts based on ruthenium, rhodium, or iridium complexed with chiral ligands like BINAP.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate molecule to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product. This approach could be applied to reactions involving the dodecanoyl chain.
Substrate-Controlled Synthesis: If a chiral center is already present in a starting material, it can influence the stereochemistry of subsequent reaction steps.
The development of these asymmetric syntheses is crucial, as different enantiomers of a chiral compound can exhibit vastly different biological effects cram.com. For example, in drug development, one enantiomer may be therapeutically active while the other is inactive or even harmful cram.com.
| Synthesis Strategy | Description | Potential Application to Analogs |
| Chiral Catalysis | Employs a small amount of a chiral catalyst to generate a large amount of a single enantiomer product. | Asymmetric reduction of the ketone to a chiral alcohol; asymmetric alkylation at the α-position. |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. | Guiding the addition of functional groups to the dodecanoyl chain. |
| Substrate Control | An existing stereocenter in the starting material dictates the stereochemistry of a new stereocenter. | Using a chiral building block for the dodecanoyl chain to synthesize specific diastereomers. |
Development of Catalyst-Free and Solvent-Free Reaction Conditions
In line with the principles of green chemistry, future synthetic approaches for this compound will likely aim to minimize or eliminate the use of hazardous solvents and catalysts researchgate.net. Traditional methods for synthesizing aryl ketones, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts and volatile organic solvents, which generate significant waste.
Developing catalyst-free and solvent-free alternatives offers substantial environmental and economic benefits. Research in this area could explore:
Solid-State Reactions: Performing reactions by grinding solid reactants together, sometimes with a catalytic amount of a solid support, can eliminate the need for solvents cmu.edu. This mechanochemical approach can lead to high yields and reduced reaction times researchgate.net.
Ultrasound and Microwave Irradiation: These energy sources can promote reactions in the absence of solvents and sometimes without a catalyst. Ultrasound irradiation has been successfully used for the solvent-free synthesis of 1,4-dihydropyridines researchgate.net.
Reactions Under Neat Conditions: Heating a mixture of the liquid reactants without any solvent can be an effective strategy, particularly if the starting materials have relatively low melting points.
The successful implementation of these techniques would represent a significant step towards a more sustainable synthesis of this compound and related compounds researchgate.net.
| Technique | Principle | Advantages |
| Mechanochemistry (Grinding) | Mechanical energy is used to initiate chemical reactions between solid reactants. | Solvent-free, often faster reaction times, can lead to different product selectivity. |
| Ultrasound Irradiation | High-frequency sound waves create cavitation bubbles, whose collapse generates localized high temperature and pressure, driving the reaction. | Milder conditions, shorter reaction times, higher yields researchgate.net. |
| Microwave Irradiation | Microwave energy directly heats the reactants, leading to rapid temperature increases and accelerated reaction rates. | Reduced reaction times, improved yields, often cleaner reactions. |
Advanced In Silico Screening for New Transformations
Computational chemistry and in silico screening are powerful tools for accelerating chemical research. Instead of relying solely on laboratory experimentation, computer models can be used to predict the outcome of reactions, screen for new catalysts, and design molecules with desired properties. For this compound, in silico methods can guide future research in several ways:
Predicting Reactivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. This can help predict sites of reactivity and the feasibility of new chemical transformations.
Virtual Catalyst Screening: A large library of potential catalysts for a specific reaction (e.g., a C-H activation on the aromatic ring or functionalization of the alkyl chain) can be computationally screened to identify the most promising candidates for experimental validation.
Pharmacophore Modeling and Docking: If potential biological targets for derivatives of this compound are identified, molecular docking studies can predict how these molecules might bind to a protein's active site mdpi.com. This is instrumental in designing new molecules with enhanced biological activity mdpi.com.
These computational approaches can significantly reduce the time and resources required for experimental work by focusing efforts on the most promising avenues of research.
Integration with Flow Chemistry for Sustainable Production and Reaction Discovery
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, is revolutionizing chemical synthesis in both academic and industrial settings researchgate.netnih.gov. Integrating the synthesis of this compound into a continuous flow process offers numerous advantages:
Enhanced Safety and Control: Flow reactors have a much higher surface-area-to-volume ratio than batch reactors, allowing for superior heat transfer and precise temperature control. This enables the safe use of highly reactive intermediates and exothermic reactions thieme-connect.de.
Scalability and Reproducibility: Scaling up production in a flow system is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and more reliable than scaling up batch reactors. Continuous processes also ensure greater consistency in product quality researchgate.net.
Process Intensification: Flow chemistry can significantly shorten reaction times from hours to minutes or even seconds mdpi.com. It also allows for the "telescoping" of multi-step syntheses, where the output of one reactor is fed directly into the next, eliminating the need for intermediate purification steps nih.gov.
Future research could focus on translating the synthesis of this compound from batch to a continuous process. This could involve using packed-bed reactors containing immobilized catalysts or reagents, which simplifies purification and allows for catalyst recycling, further enhancing the sustainability of the process.
| Feature | Batch Chemistry | Flow Chemistry |
| Reactor | Flask, tank | Tubing, microreactor, packed bed |
| Heat Transfer | Poor, limits reaction scale | Excellent, enables highly exothermic reactions |
| Safety | Large quantities of hazardous materials | Small reaction volume at any given time |
| Scalability | Complex, requires re-optimization | Straightforward (longer run time or parallel reactors) |
| Process Control | Variable | Precise control over temperature, pressure, and time |
Investigation of Solid-State Chemistry and Crystal Engineering
The physical properties of a chemical compound in its solid state are determined by the arrangement of its molecules in the crystal lattice. Crystal engineering is the field dedicated to designing and controlling these arrangements to achieve desired material properties ub.edu. For this compound, an investigation into its solid-state chemistry could reveal new polymorphs, co-crystals, or solvates with unique characteristics.
Polymorphism: This is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different melting points, solubilities, and stabilities. A systematic screening for polymorphs of this compound could be conducted by crystallizing the compound from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate).
Co-crystals: These are crystalline structures composed of two or more different molecules held together by non-covalent interactions. By forming co-crystals of this compound with other molecules (co-formers), it may be possible to tune its physical properties, such as solubility or melting point.
Structural Analysis: Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of molecules in a crystal. Such an analysis for this compound would provide valuable information about its intermolecular interactions, such as C-H···O or π-π stacking interactions, which govern its solid-state properties.
Understanding and controlling the solid-state chemistry of this compound is essential for its potential application in areas like materials science, where properties like packing and stability are critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
